molecular formula C18H13ClN2O3 B14809486 4-chloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline

4-chloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline

Cat. No.: B14809486
M. Wt: 340.8 g/mol
InChI Key: BXGVVXJBQDFOSS-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group and a methoxy-naphthyl group connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methoxy-1-naphthylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-chloro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of specific enzymes and proteins.

Medicine

In medicine, (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, making it useful for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-3-nitrophenyl)[(2-hydroxy-1-naphthyl)methylene]amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (4-chloro-3-nitrophenyl)[(2-ethoxy-1-naphthyl)methylene]amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-(2-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C18H13ClN2O3/c1-24-18-9-6-12-4-2-3-5-14(12)15(18)11-20-13-7-8-16(19)17(10-13)21(22)23/h2-11H,1H3

InChI Key

BXGVVXJBQDFOSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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